![molecular formula C12H14F3N3O B6615328 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide CAS No. 85474-82-4](/img/structure/B6615328.png)
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Overview
Description
“4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is a chemical compound with the molecular formula C11H13F3N2 . It is a derivative of piperazine, a common structure found in various pharmaceuticals and drugs .
Molecular Structure Analysis
The molecular weight of “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” is 230.2295 . The IUPAC Standard InChI is InChI=1S/C11H13F3N2/c12-11(13,14)9-2-1-3-10(8-9)16-6-4-15-5-7-16/h1-3,8,15H,4-7H2 .Scientific Research Applications
Antimicrobial Applications
Piperazine derivatives, including “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide”, have been synthesized and evaluated for their antimicrobial activity . In vitro screening of these compounds was conducted against five bacterial and two fungal strains. The results from the performed molecular docking studies were promising, indicating potential for the development of more potent antimicrobials .
Drug Design and Discovery
Piperazine and triazolo-pyrazine derivatives, which include “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide”, play an important role in medicinal chemistry. They serve as frameworks for small molecule synthesis, drug design, and drug discovery . These derivatives have shown diverse biological activities such as antidiabetic, anticancer, anticonvulsant, blood platelet aggregation inhibitors, human renin activity, DPP-IV inhibitor, anti-tubercular, and antioxidant potential .
Crystallography
The crystal structure of “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” derivatives has been studied . This research provides valuable information about the molecular structure and supramolecular chain in the crystal .
Enzyme Inhibition
Molecules with a -CF3 group, attached to a tertiary stereogenic center in a hetero aliphatic ring, have shown improved drug potency toward reverse transcriptase enzyme inhibition . This is achieved by lowering the pKa of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Spectroelectrochemical Properties
The electrochemical and spectroelectrochemical properties of phthalocyanines carrying “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” groups have been studied . This research was conducted using various electrochemical techniques in DMF on a glassy carbon electrode .
Analgesic Potential
In the study of designing pharmacophore models for analgesics, a series of “4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide” derivatives were synthesized and characterized . These derivatives were evaluated for their potential as analgesics .
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O/c13-12(14,15)9-2-1-3-10(8-9)17-4-6-18(7-5-17)11(16)19/h1-3,8H,4-7H2,(H2,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDOZAUNXKSBKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Trifluoromethyl)phenyl]piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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